

Application Note: Validated Method for the Analysis of Hexazinone in Plant Tissues

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Compound of Interest

Compound Name: Hexazinone

Cat. No.: B1673222

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Introduction

Hexazinone is a broad-spectrum systemic herbicide used to control a wide range of annual, biennial, and perennial weeds, as well as some woody plants.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2][3] Due to its widespread use in agriculture and forestry, there is a critical need for a reliable and validated analytical method to monitor its residues in plant tissues. This application note provides a detailed protocol for the extraction and quantification of **hexazinone** in plant matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The method described herein has been validated to ensure accuracy, precision, and sensitivity.

Principle

The method employs a modified QuEChERS protocol for the extraction of **hexazinone** from homogenized plant tissue using acetonitrile.[4][5] The extract is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components such as pigments and fatty acids. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the target analyte.

Materials and Reagents

- **Hexazinone** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- QuEChERS extraction tubes (50 mL)
- d-SPE cleanup tubes (2 mL or 15 mL)
- Syringe filters (0.22 μm)

Equipment

- High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Homogenizer

- Centrifuge
- Vortex mixer
- Pipettes

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of **hexazinone** (e.g., 1000 µg/mL) in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in a suitable solvent (e.g., acetonitrile/water). These working standards will be used to construct the calibration curve.

Sample Preparation (QuEChERS Protocol)

- Homogenization: Weigh 10-15 g of the representative plant tissue sample and homogenize it.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL QuEChERS extraction tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥1,500 rcf for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing PSA and C18 sorbents. For example, for a 1 mL aliquot, use a 2 mL tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
 - Vortex the tube for 30 seconds.

- Final Centrifugation and Filtration:
 - Centrifuge the d-SPE tube at a high speed for 5 minutes.
 - Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Column: A C18 reversed-phase column is suitable for the separation of **hexazinone**.
- Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used.
- Injection Volume: 2-10 μ L.
- Ionization Mode: Electrospray Ionization in Positive mode (ESI+).
- MRM Transitions: Monitor at least two MRM transitions for **hexazinone** for quantification and confirmation. The precursor ion for **hexazinone** is $[M+H]^+$ at m/z 253.1. Common product ions are m/z 171.1 and 71.0.

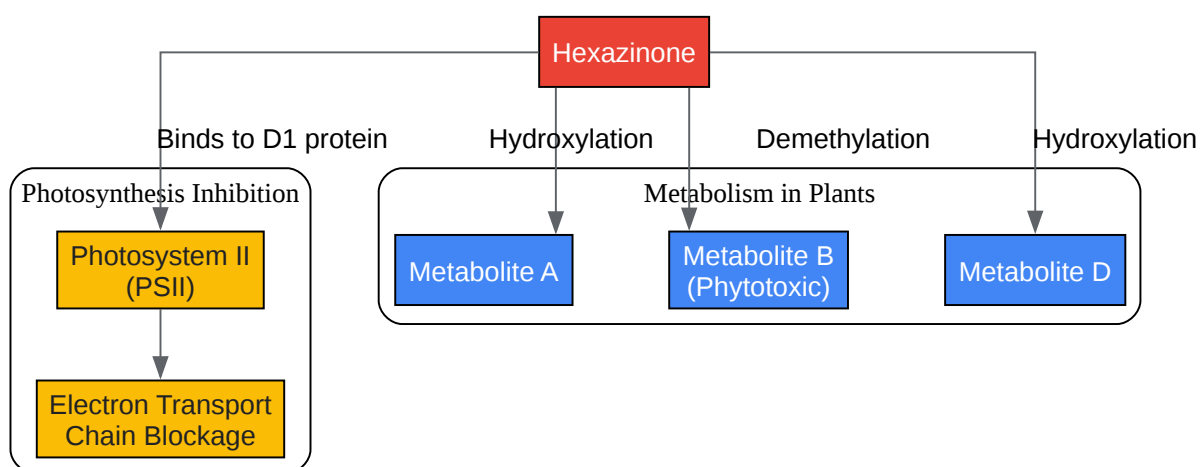
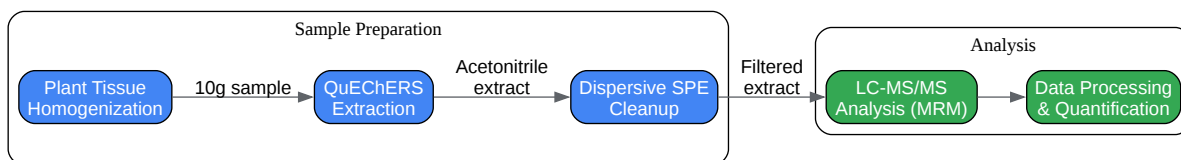
Method Validation Data

The analytical method was validated for linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

Validation Parameter	Result
Linearity (R^2)	>0.99
Calibration Range	0.5 - 100 ng/mL
Accuracy (Recovery)	85.6% - 96.0%
Precision (%RSD)	< 15%
LOD	0.2 µg/L
LOQ	0.8 µg/L

Note: The presented validation data is a synthesis of typical performance characteristics for this type of analysis and may vary based on the specific plant matrix and instrumentation.

Visualizations



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